FluorX 5-Isomer

Übersicht

Beschreibung

FluorX 5-isomer is a fluorescent dye derived from fluorescin. It is a xanthene dye with an absorption wavelength of 494 nm and an emission wavelength of 520 nm . This compound is used extensively in various scientific fields due to its fluorescent properties.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

FluorX 5-isomer has shown significant potential in drug development, particularly as a fluorinated analog of existing compounds. Fluorination can enhance the biological activity of drugs, leading to improved efficacy and selectivity.

Case Study: Selectivity in Receptor Binding

A study demonstrated that the substitution of fluorine at specific positions on a compound can significantly affect its binding affinity to various receptors. For instance, substituting fluorine at the 5-position retained potent antagonist activity at the 5-HT1a receptor while substitutions at other positions diminished intrinsic activity. This highlights the importance of isomeric forms in optimizing drug design for targeted therapies .

Table 1: Activity Cliffs in Fluorinated Compounds

| Target-Based Set | Compound | Potency (pPot) | ΔpPot |

|---|---|---|---|

| 5HT1a | FluorX | 8.30 | -1.0 |

| Non-Fluorinated | 9.30 | ||

This table illustrates how minor structural changes can lead to significant differences in biological activity, emphasizing the role of fluorinated compounds in pharmacology.

Imaging Technologies

This compound is being investigated as a potential positron emission tomography (PET) imaging agent. Its unique properties allow it to serve as a tracer for various biological processes.

Advantages Over Existing Tracers

Preliminary studies indicate that this compound may offer advantages over traditional PET tracers, including enhanced stability and improved signal clarity. These characteristics could lead to more accurate imaging results in clinical settings .

Material Science Applications

In materials science, this compound's unique reactivity makes it suitable for developing advanced materials with specific properties.

Case Study: Interaction Studies

Research has shown that this compound can form stable complexes with other chemical entities, which is crucial for creating new materials with tailored functionalities. Interaction studies focus on how these complexes behave under different conditions, which can lead to innovations in material design .

Comparison with Other Fluorinated Compounds

This compound exhibits unique features compared to other fluorinated compounds:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Perfluoroalkyl sulfonyl fluoride | Sulfonyl fluoride | Fully fluorinated; high stability and reactivity |

| Difluoromethyl ketone | Ketone | Different reactivity patterns due to carbonyl group |

| Trifluoroacetic acid | Carboxylic acid | Strong acidity; less versatile than FluorX |

This comparison underscores the distinct advantages of this compound in various applications .

Wirkmechanismus

Target of Action

It is commonly used as a fluorescein-based fluorescent label for proteins . This suggests that its primary targets could be proteins that can be analyzed in applications such as quenching experiments .

Mode of Action

The FluorX 5-isomer interacts with its targets (proteins) by covalently binding to them, thereby enabling their detection through fluorescence . The compound contains a fluorescein moiety, which is responsible for its fluorescent properties . When excited by light at a specific wavelength, the fluorescein moiety emits light at a different wavelength, which can be detected and measured .

Result of Action

The primary result of this compound’s action is the labeling of proteins, which allows for their detection and analysis via fluorescence . This can provide valuable information about the proteins’ structure, function, and interactions, contributing to our understanding of various biological processes and disease states.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors, including the pH and temperature of the solution, the presence of other molecules, and the specific properties of the target proteins . For instance, the fluorescence of the compound is typically measured in a solution with a specific pH .

Biochemische Analyse

Biochemical Properties

FluorX 5-isomer plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the primary interactions of this compound is with the enzyme thymidylate synthase, which is involved in DNA synthesis. This compound inhibits the activity of thymidylate synthase by forming a stable complex with the enzyme, thereby preventing the synthesis of thymidine monophosphate, a nucleotide essential for DNA replication . Additionally, this compound interacts with other proteins involved in nucleotide metabolism, such as orotate phosphoribosyltransferase, which converts this compound into its active form .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, this compound induces DNA damage, leading to cell cycle arrest and apoptosis . It also modulates the expression of genes involved in DNA repair, cell cycle regulation, and apoptosis, such as p53, CDKN1A, and FAS . Furthermore, this compound affects cellular metabolism by inhibiting enzymes involved in nucleotide synthesis, leading to an imbalance in nucleotide pools and disruption of DNA and RNA synthesis .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key steps. Upon entering the cell, this compound is converted into its active metabolites, such as fluorodeoxyuridine monophosphate and fluorouridine triphosphate . These metabolites inhibit the activity of thymidylate synthase and other enzymes involved in nucleotide synthesis, leading to the disruption of DNA and RNA synthesis . This compound also incorporates into DNA and RNA, causing DNA strand breaks and RNA dysfunction . Additionally, this compound modulates gene expression by affecting transcription factors and signaling pathways involved in cell cycle regulation and apoptosis .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. In in vitro studies, this compound has been shown to degrade over time, leading to a decrease in its efficacy . In in vivo studies, this compound exhibits prolonged effects due to its slow degradation and sustained release from tissues . Long-term exposure to this compound can result in persistent DNA damage, cell cycle arrest, and apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound exhibits minimal toxicity and effectively inhibits tumor growth by inducing DNA damage and apoptosis . At high doses, this compound can cause severe toxic effects, including bone marrow suppression, gastrointestinal toxicity, and hepatotoxicity . Threshold effects have been observed, where a certain dosage is required to achieve a therapeutic effect, and exceeding this dosage leads to adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily related to nucleotide metabolism. It is converted into its active metabolites by the enzyme orotate phosphoribosyltransferase . These metabolites inhibit the activity of thymidylate synthase and other enzymes involved in nucleotide synthesis, leading to the disruption of DNA and RNA synthesis . This compound also affects metabolic flux by altering the levels of nucleotides and other metabolites involved in DNA and RNA synthesis .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It is taken up by cells via nucleoside transporters and distributed to different cellular compartments . This compound interacts with binding proteins and transporters that facilitate its localization and accumulation in specific tissues . The distribution of this compound within tissues is influenced by factors such as tissue perfusion, cellular uptake, and binding affinity to cellular components .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound is primarily localized in the nucleus, where it exerts its effects on DNA synthesis and gene expression . It is also found in the cytoplasm, where it interacts with RNA and other cytoplasmic components . The localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles .

Vorbereitungsmethoden

The synthesis of FluorX 5-isomer involves several steps. One common method includes the preparation of 5-aminofluorescein, which serves as a precursor. The synthesis of 5-aminofluorescein can be achieved through a series of reactions involving the nitration of fluorescein followed by reduction . Industrial production methods often involve the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product.

Analyse Chemischer Reaktionen

FluorX 5-isomer undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of quinone derivatives .

Vergleich Mit ähnlichen Verbindungen

FluorX 5-isomer is unique compared to other similar compounds due to its specific absorption and emission wavelengths. Similar compounds include other xanthene dyes such as rhodamine and fluorescein derivatives. These compounds also exhibit fluorescent properties but differ in their spectral characteristics and applications. For example, rhodamine dyes have different absorption and emission wavelengths, making them suitable for different types of fluorescence-based assays .

Similar Compounds

- Rhodamine

- Fluorescein derivatives

- Alexa Fluor dyes

- BODIPY dyes

Biologische Aktivität

FluorX 5-isomer, a fluorinated compound, has garnered significant attention in pharmacological research due to its unique biological activities and potential therapeutic applications. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Overview of this compound

This compound is characterized by the presence of a fluorine atom at the 5-position of its molecular structure. This substitution has been shown to influence various biological activities, including receptor binding affinity, selectivity, and overall pharmacokinetic properties.

The biological activity of this compound is primarily attributed to its interaction with specific receptors in the body. Research indicates that the position of the fluorine atom plays a crucial role in modulating these interactions:

- Receptor Selectivity : The placement of fluorine at the 5-position enhances selectivity towards serotonin receptors (e.g., 5-HT2a) while reducing activity at other receptor subtypes. This selectivity is critical for minimizing side effects while maximizing therapeutic efficacy .

- Potency Variations : Studies have demonstrated that compounds with fluorine substitutions can exhibit significant variations in potency. For instance, changes in the fluorine atom's position resulted in differences in binding affinities across various receptor types, as shown in Table 1.

Table 1: Potency Changes in Fluorinated Compounds

| Target Receptor | Compound | pPot | ΔpPot |

|---|---|---|---|

| 5HT2a | This compound | 8.82 | -1.02 |

| Other Isomers | 7.80 | -1.02 | |

| Non-Fluorinated | 6.49 | -2.33 |

This table illustrates that the this compound exhibits a higher potency (pPot = 8.82) compared to other isomers and non-fluorinated compounds, indicating its superior efficacy at the target receptor .

Stability and Pharmacokinetics

Research has shown that the introduction of fluorine at specific positions can enhance metabolic stability. For example, substituting fluorine at the 5-position has been linked to increased stability in human microsomal preparations, which is beneficial for drug development .

Comparative Analysis of Biological Activity

The influence of fluorine substitution on biological activity can be summarized as follows:

- Increased Potency : this compound typically shows enhanced potency against certain receptors compared to non-fluorinated analogs.

- Selectivity : The compound demonstrates improved selectivity for specific receptor subtypes, which is crucial for targeted therapies.

- Stability : Enhanced metabolic stability due to fluorine substitution can lead to prolonged action and reduced dosing frequency.

Eigenschaften

CAS-Nummer |

265981-56-4 |

|---|---|

Molekularformel |

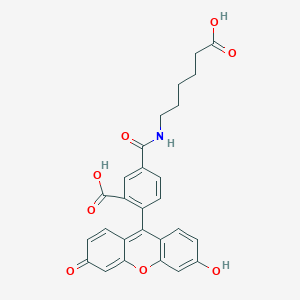

C54H46N2O16 |

Molekulargewicht |

978.9 g/mol |

IUPAC-Name |

6-[(3',6'-dihydroxy-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carbonyl)amino]hexanoic acid;6-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carbonyl)amino]hexanoic acid |

InChI |

InChI=1S/2C27H23NO8/c29-16-6-9-20-22(13-16)35-23-14-17(30)7-10-21(23)27(20)19-8-5-15(12-18(19)26(34)36-27)25(33)28-11-3-1-2-4-24(31)32;29-16-6-9-19-22(13-16)35-23-14-17(30)7-10-20(23)27(19)21-12-15(5-8-18(21)26(34)36-27)25(33)28-11-3-1-2-4-24(31)32/h2*5-10,12-14,29-30H,1-4,11H2,(H,28,33)(H,31,32) |

InChI-Schlüssel |

WEJBWDKWIFHWDE-UHFFFAOYSA-N |

SMILES |

C1=CC(=C(C=C1C(=O)NCCCCCC(=O)O)C(=O)O)C2=C3C=CC(=O)C=C3OC4=C2C=CC(=C4)O |

Kanonische SMILES |

C1=CC2=C(C=C1C(=O)NCCCCCC(=O)O)C3(C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O)OC2=O.C1=CC2=C(C=C1C(=O)NCCCCCC(=O)O)C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is 6-[Fluorescein-5(6)-carboxamido]hexanoic acid incorporated into the silicone nanocomposites for LED encapsulation?

A1: FCHA is introduced into the silicone nanocomposites to enable color conversion. When excited by a blue LED at a wavelength around 455 nm, the FCHA undergoes secondary emission, producing yellow light at around 571 nm []. This allows for the creation of white light LEDs, which are in high demand for various lighting applications.

Q2: How is 6-[Fluorescein-5(6)-carboxamido]hexanoic acid integrated into the silicone matrix containing Zirconium dioxide (ZrO2) nanoparticles?

A2: FCHA is not directly incorporated into the silicone matrix. Instead, it is attached to ZrO2 nanoparticles that have been modified with polydimethylsiloxane (PDMS) brushes. This "grafting-to" approach, using a ligand exchange process, ensures homogenous dispersion of the FCHA within the silicone matrix, contributing to the nanocomposite's desirable optical properties [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.